tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate

N-Boc deprotection cyanomethyl ester stability protecting group strategy

tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate (CAS 225122-33-8) is a protected, non-peptidic aminonitrile building block utilized primarily as a synthetic intermediate in the construction of cysteine protease inhibitors. It features a Boc (tert-butoxycarbonyl)-protected 1-aminocyclohexanecarboxylic acid core pre-functionalized with a cyanomethyl amide warhead.

Molecular Formula C14H23N3O3
Molecular Weight 281.35 g/mol
CAS No. 225122-33-8
Cat. No. B3117646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate
CAS225122-33-8
Molecular FormulaC14H23N3O3
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCCC1)C(=O)NCC#N
InChIInChI=1S/C14H23N3O3/c1-13(2,3)20-12(19)17-14(7-5-4-6-8-14)11(18)16-10-9-15/h4-8,10H2,1-3H3,(H,16,18)(H,17,19)
InChIKeyPSVFZBCOZRVPDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate (CAS 225122-33-8): Chemical Identity and Procurement Baseline


tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate (CAS 225122-33-8) is a protected, non-peptidic aminonitrile building block utilized primarily as a synthetic intermediate in the construction of cysteine protease inhibitors. It features a Boc (tert-butoxycarbonyl)-protected 1-aminocyclohexanecarboxylic acid core pre-functionalized with a cyanomethyl amide warhead . This compound serves as the critical P2-P1 fragment in the assembly of potent, selective cathepsin K inhibitors, including the clinical candidate L-006235 (CRA-013783) [1].

Why Generic Substitution of tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate Fails: The Boc-Cyanomethyl Amide Differentiation


Direct replacement of this compound with alternative N-protected 1-aminocyclohexanecarboxylic acid derivatives or unprotected cyanomethyl amides introduces significant synthetic risk. The Boc group offers uniquely mild, selective deprotection conditions (4 M HCl in 1,4-dioxane, 0 °C, 2–4 h) that preserve the hydrolytically sensitive cyanomethyl amide functionality, whereas Cbz, Fmoc, Ac, Bn, or Bz protecting groups either require harsher cleavage conditions incompatible with the nitrile warhead or provide inferior yields of the free amine [1]. Furthermore, the pre-installed cyanomethyl amide bond eliminates the need for post-deprotection coupling to aminoacetonitrile, reducing synthetic step count and avoiding racemization or side reactions associated with amide bond formation on a sterically hindered 1-aminocyclohexane scaffold [2].

Quantitative Differentiation Evidence for tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate


Boc Deprotection Yield and Purity vs. Alternative N-Protecting Groups on Cyanomethyl Amides

The Boc group on this compound can be cleaved using 4 M HCl in 1,4-dioxane (2–4 equiv) in acetonitrile at 0 °C over 2–4 h to afford the free amine in high yield and purity. This protocol was explicitly optimized for cyanomethyl ester/amide substrates, where the nitrile moiety is susceptible to hydrolysis under alternative deprotection conditions. In contrast, Cbz, Fmoc, Ac, Bn, and Bz protecting groups were demonstrated to be problematic, either requiring conditions that degrade the cyanomethyl functionality or providing substantially lower yields of the unprotected amino cyanomethyl ester [1].

N-Boc deprotection cyanomethyl ester stability protecting group strategy amino acid building blocks

Stability of the Boc-Protected Intermediate vs. Unprotected Amino Cyanomethyl Amide During Synthetic Manipulation

N-Boc protected amino acid cyanomethyl esters, including the target compound class, are stable enough to permit further chemical transformations prior to deprotection. In contrast, the corresponding N-unprotected amino cyanomethyl esters are hydrolytically labile and prone to degradation during storage and subsequent reactions, limiting their utility as isolable intermediates [1]. This stability differential is critical in multi-step syntheses where the cyanomethyl warhead must be carried through additional synthetic steps before final deprotection and coupling.

intermediate stability hydrolytic sensitivity downstream functionalization cathepsin inhibitor synthesis

Enabling Synthesis of Sub-Nanomolar Cathepsin K Inhibitors: The L-006235 Pathway

This compound serves as the direct synthetic precursor to the P2-P1 fragment of L-006235 (CRA-013783), a cathepsin K inhibitor with a Ki(app) of 0.2 nM, >4000-fold selectivity over cathepsins B, L, and S, and oral bioavailability in rats (terminal half-life >3 h). In ovariectomized rhesus monkeys, once-daily oral dosing of L-006235 for 7 days reduced collagen breakdown products by up to 76% dose-dependently, with plasma concentrations exceeding the bone resorption IC50 at 24 h post-dose [1]. No other commercially available Boc-protected 1-aminocyclohexane derivative provides a direct entry point to this specific class of sub-nanomolar, orally active cathepsin K inhibitors.

cathepsin K inhibition L-006235 CRA-013783 bone resorption osteoporosis

Physicochemical Differentiation from Boc-1-Aminocyclohexanecarboxylic Acid (CAS 115951-16-1)

Compared to the commonly used precursor Boc-1-aminocyclohexanecarboxylic acid (CAS 115951-16-1; MW 243.30 g/mol), the target compound (MW 281.35 g/mol) bears a cyanomethyl amide moiety in place of the carboxylic acid. This structural difference increases the molecular weight by 38.05 g/mol and adds an additional hydrogen bond acceptor (nitrile), while reducing the number of hydrogen bond donors from 2 (carboxylic acid) to 1 (amide NH). The predicted LogP of 1.17 for the target compound reflects increased lipophilicity relative to the carboxylic acid (LogP ~0.5–0.8 estimated for Boc-1-aminocyclohexanecarboxylic acid), which influences solubility, membrane permeability, and chromatographic behavior during purification.

logP molecular weight hydrogen bond donors cyanomethyl amide carboxylic acid isostere

Commercial Purity Benchmarking Against Alternative Protected 1-Aminocyclohexane Derivatives

Commercially, tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate is routinely supplied at ≥95% purity (typical specification: 95–98%) by multiple vendors . This purity level is suitable for direct use in multi-step medicinal chemistry syntheses without additional purification. Alternative Boc-protected 1-aminocyclohexane derivatives (e.g., Boc-1-aminocyclohexanecarboxylic acid, typically 97% purity ) require subsequent amide coupling and purification steps that introduce additional yield losses and impurity risks before the cyanomethyl warhead is installed.

purity specification procurement quality control synthetic intermediate

Selectivity Profile of Derived Inhibitors vs. Alternative Cathepsin K Chemotypes

The aminocyclohexanecarboxylate P2 scaffold accessed via this intermediate confers a distinctive selectivity profile to derived inhibitors. L-006235 exhibits Ki values of 1 µM, 6 µM, and 47 µM against cathepsins B, L, and S respectively, yielding a selectivity window of >4000-fold relative to cathepsin K (Ki = 0.2 nM) [1]. This contrasts with the basic aryl-piperazine cathepsin K inhibitor balicatib, which showed reduced functional selectivity due to lysosomotropic accumulation in cells, and with relacatib (Ki = 0.041 nM) which had a narrower selectivity margin [2]. The non-basic, neutral character of the P2 aminocyclohexanecarboxylate moiety contributes to minimized lysosomotropism and improved cellular selectivity, a design feature directly traceable to the choice of this intermediate scaffold.

cathepsin selectivity off-target activity lysosomotropism cysteine protease

High-Value Application Scenarios for tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate


Medicinal Chemistry: Cathepsin K Inhibitor Lead Optimization

This compound is the direct precursor for generating focused libraries of P3-diversified cathepsin K inhibitors via Boc deprotection followed by amide or sulfonamide coupling. The resulting inhibitors achieve sub-nanomolar potency (Ki = 0.2 nM for L-006235) with >4000-fold selectivity over off-target cathepsins [1]. Medicinal chemistry teams can rapidly explore P3 SAR while maintaining the optimized P2-P1 aminocyclohexanecarboxylate-cyanomethyl amide core, accelerating hit-to-lead timelines.

Chemical Biology: Selective Cysteine Protease Probe Development

The cyanomethyl nitrile warhead acts as a reversible covalent inhibitor of cysteine cathepsins. By coupling diverse P3 recognition elements to the deprotected intermediate, researchers can develop activity-based probes or selective inhibitors for target validation studies in bone biology, oncology, and immunology [1]. The Boc protection strategy ensures the intermediate can be stored and shipped without warhead degradation, enabling distributed probe development efforts.

Process Chemistry: Scalable Synthesis of Cathepsin K Inhibitor Candidates

For process development and scale-up, the Boc-protected intermediate offers a stable, crystalline (or solid) form that can be manufactured with high purity (≥95%) and stored under ambient conditions [1]. The mild deprotection conditions (4 M HCl/dioxane, 0 °C) are amenable to multi-kilogram scale, and the pre-installed cyanomethyl amide eliminates a challenging amide coupling step that is typically low-yielding on sterically hindered 1-aminocyclohexane substrates [2]. This translates to reduced cost of goods and improved process robustness.

Fragment-Based Drug Discovery: Pre-Validated P2-P1 Fragment for Cathepsin Inhibitors

This compound represents a pre-validated P2-P1 fragment with established binding to the cathepsin K active site. Fragment-based screening groups can use this intermediate as a starting point for fragment linking or growing strategies, knowing that the aminocyclohexanecarboxylate scaffold provides a conformational constraint that pre-organizes the cyanomethyl warhead for nucleophilic attack by the active-site cysteine [1]. This reduces the entropic penalty upon binding and contributes to the exceptional potency observed in final inhibitors.

Quote Request

Request a Quote for tert-Butyl (1-((cyanomethyl)carbamoyl)cyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.